

# Physical and chemical properties of Sodium diformylamide

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## Compound of Interest

Compound Name: Sodium diformylamide

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## Sodium Diformylamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **sodium diformylamide**, a versatile reagent in organic synthesis with significant applications in medicinal chemistry and drug development. This document details its characteristics, experimental protocols for its synthesis and analysis, and its reactivity profile.

## Core Physical and Chemical Properties

**Sodium diformylamide**, with the CAS number 18197-26-7, is an organic sodium salt that serves as a key intermediate in various chemical transformations.<sup>[1][2]</sup> Its fundamental properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>2</sub> H <sub>2</sub> NNaO <sub>2</sub>	[1][2][3]
Molecular Weight	95.03 g/mol	[1][2][3]
Appearance	White to light yellow or slightly beige powder/crystal	[2][3][4]
Melting Point	Decomposes at approximately 205°C	[3]
Solubility	Soluble in water and ethanol; Insoluble in diethyl ether and petroleum ether	[3]
Purity	Typically ≥97.0%	[2][4]

Identifier	Value	Source(s)
IUPAC Name	sodium;diformylazanide	[1]
CAS Number	18197-26-7	[1][2]
PubChem CID	10877056	[1][2]
EC Number	629-644-6	[1]
SMILES	[Na+].O=C[N-]C=O	[5]
InChI Key	QJXDSDLNUKLDBP-UHFFFAOYSA-M	[1][5]

## Synthesis and Experimental Protocols

### 2.1. General Synthesis Protocol

A common method for the synthesis of **sodium diformylamide** involves the reaction of sodium methoxide with formamide. A general procedure is outlined in U.S. Patent 5,599,986 and is described as often proceeding in quantitative yields.[6][7]

### Experimental Protocol:

- A solution of sodium methoxide (e.g., 25% by weight in methanol) is combined with formamide.
- The mixture is allowed to react for approximately one hour at room temperature.
- The reaction mixture is then heated to reflux.
- Methanolic ammonia is removed via distillation.
- Toluene is added, and distillation is continued to yield the product.
- The resulting solid **sodium diformylamide** is collected by filtration, rinsed with toluene, and dried under vacuum at 60°C.[6]



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*General synthesis workflow for **sodium diformylamide**.*

## 2.2. Characterization Protocols

The characterization of **sodium diformylamide** relies on standard spectroscopic techniques to confirm its structure and purity.

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: Provides information on the proton environment. The spectrum is expected to be simple due to the small number of protons.
- <sup>13</sup>C NMR: Identifies the carbon framework of the molecule.
- <sup>23</sup>Na NMR: Can be used to study the sodium ion's environment in solution.[8]

#### Sample Preparation for NMR:

- Dissolve a small amount of the **sodium diformylamide** sample in a suitable deuterated solvent (e.g., D<sub>2</sub>O, due to its solubility in water).
- Transfer the solution to an NMR tube.
- Acquire the spectrum using a standard NMR spectrometer. High-resolution data can be obtained using techniques like fast Magic Angle Spinning (MAS) for solid-state NMR.<sup>[9]</sup>

2.2.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrations for **sodium diformylamide** include C=O (carbonyl) stretching and C-N stretching.

#### Sample Preparation for IR:

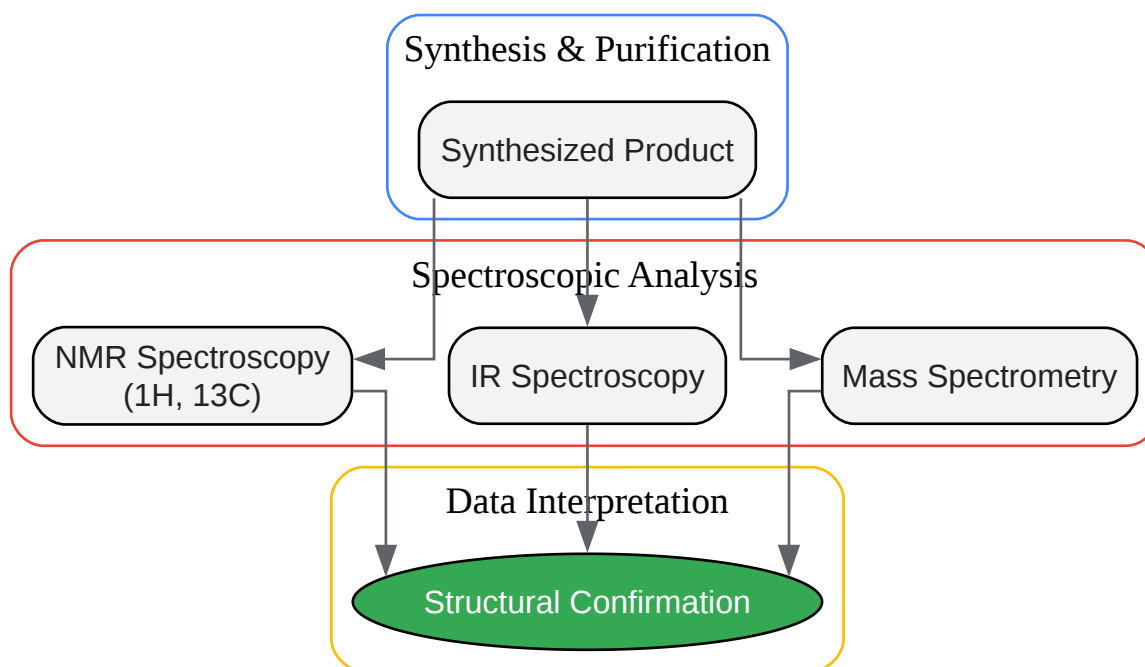
- For solid samples, a common method is to prepare a KBr pellet by grinding the sample with dry potassium bromide and pressing it into a thin disk.
- Alternatively, a thin film can be prepared by sandwiching the powdered sample between two polished salt plates (e.g., NaCl), which are transparent to IR radiation.<sup>[10][11]</sup>
- Acquire the spectrum using an FTIR spectrometer. The region from 1450 to 600 cm<sup>-1</sup> is often referred to as the "fingerprint region" and provides a unique pattern for the compound.<sup>[10]</sup>

2.2.3. Mass Spectrometry (MS) Mass spectrometry is used to determine the mass-to-charge ratio of the molecule, confirming its molecular weight.

#### Procedure:

- A solution of the sample is introduced into the mass spectrometer.
- The sample is ionized (e.g., via electrospray ionization, ESI).
- The mass analyzer separates the ions based on their mass-to-charge ratio.

- The detector records the abundance of each ion. The molecular ion peak (M+) should correspond to the molecular weight of the compound.[12]



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*Experimental workflow for the characterization of **sodium diformylamide**.*

## Reactivity and Chemical Behavior

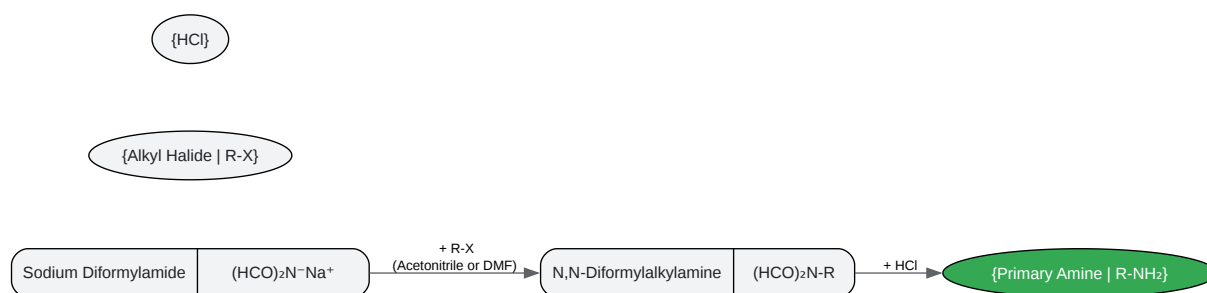
**3.1. Stability and Handling** **Sodium diformylamide** is stable under normal storage conditions but is potentially hygroscopic.[3] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8°C) to prevent degradation from moisture.[2][3] It is classified as a combustible solid and can cause skin and serious eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling the compound.[5]

### 3.2. Role in Organic Synthesis

**Sodium diformylamide** is a valuable reagent, primarily known as a convenient substitute for phthalimide in the Gabriel synthesis of primary amines.[13] This modified Gabriel synthesis offers a cleaner and often milder route to primary amines.

### The Gabriel-type Synthesis:

- N-Alkylation: **Sodium diformylamide** undergoes smooth N-alkylation with alkyl halides or p-toluenesulfonates in solvents like acetonitrile or dimethylformamide (DMF). This reaction forms the corresponding N,N-diformylalkylamines.<sup>[7][13]</sup>
- Deprotection: The two formyl groups can be easily removed by treatment with hydrochloric acid to yield the corresponding primary amine or its hydrochloride salt.<sup>[7][13]</sup> This deprotection step is often cleaner than the traditional hydrazinolysis used for phthalimides.



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*Modified Gabriel synthesis of primary amines using **sodium diformylamide**.*

## Applications in Drug Discovery and Development

The synthetic utility of **sodium diformylamide** extends to the preparation of various heterocyclic compounds and molecules of pharmaceutical interest. Its role as an amine source is crucial in building complex molecular scaffolds.

### Key Applications:

- Preparation of Heterocycles: It is a reactant for preparing functionalized condensed benzazoles and  $\alpha$ -ketoheterocycles, which are scaffolds found in many biologically active molecules.

- Synthesis of Enzyme Inhibitors: **Sodium diformylamide** has been used in the synthesis of inhibitors for enzymes such as Leishmania mexicana cysteine protease CPB and inducible nitric oxide synthase (iNOS).
- Development of Antibiotic Resistance Inhibitors: It is employed in the synthesis of analogues of  $\beta$ -lactamase AmpC inhibitors, aiming to improve cell permeability properties.
- Integrin Antagonists: The compound serves as a precursor in the synthesis of  $\alpha$ V $\beta$ 3 integrin antagonists, which have potential applications in cancer therapy.
- General Organic Synthesis: Beyond specific targets, it is a versatile reagent for introducing nitrogen into organic molecules, a fundamental step in the synthesis of countless pharmaceutical and agrochemical compounds.[2]

The ability to facilitate reactions with high yields and under relatively mild conditions makes **sodium diformylamide** an important tool for medicinal chemists in the efficient construction of new chemical entities for drug discovery pipelines.[2]

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